molecular formula C14H12ClN3O B13872692 4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13872692
M. Wt: 273.72 g/mol
InChI Key: RYWSZAIYCLBMNW-UHFFFAOYSA-N
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Description

4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 4-chloro-6-(4-methoxyphenyl)pyrimidine with 2-methylpyrrole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolo[3,2-d]pyrimidine oxides.

    Reduction: Formation of 4-amino-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.

    Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(4-methoxyphenyl)pyrimidine
  • 2-methyl-5H-pyrrolo[3,2-d]pyrimidine
  • 4-chloro-2-methylthieno[3,2-d]pyrimidine

Uniqueness

4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methoxyphenyl group, and a methyl group on the pyrrolo[3,2-d]pyrimidine core makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C14H12ClN3O/c1-8-16-12-7-11(18-13(12)14(15)17-8)9-3-5-10(19-2)6-4-9/h3-7,18H,1-2H3

InChI Key

RYWSZAIYCLBMNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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